molecular formula C5H9N3O B15093909 Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine

Cat. No.: B15093909
M. Wt: 127.14 g/mol
InChI Key: KOMJKGAWCSYGCB-UHFFFAOYSA-N
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Description

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine typically involves the cyclization of amidoximes with acyl chlorides or anhydrides. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), and may require the presence of a base like tetrabutylammonium fluoride (TBAF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up procedures can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

N-methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine

InChI

InChI=1S/C5H9N3O/c1-6-3-2-5-7-4-9-8-5/h4,6H,2-3H2,1H3

InChI Key

KOMJKGAWCSYGCB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC=N1

Origin of Product

United States

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